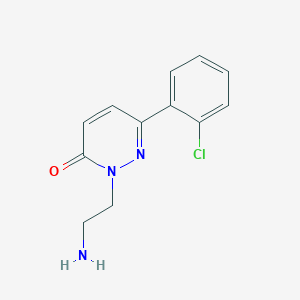
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its unique structural features, including an aminoethyl side chain and a chlorophenyl substituent. This compound's potential biological activities are of significant interest for therapeutic applications, although specific literature on its biological effects remains limited.
The compound has the following chemical characteristics:
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.69 g/mol
- CAS Number : 2098138-71-5
Structure-Activity Relationship (SAR)
The presence of both an aminoethyl group and a chlorophenyl substituent is believed to enhance the biological activity and specificity of this compound towards certain receptors. Structurally similar compounds have shown various biological activities, which may provide insights into the expected effects of this compound.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-6-methylpyridazin-3(2H)-one | Structure | Antihypertensive |
| 5-(1-Piperazinyl)-4-methylpyridazin-3(2H)-one | Structure | Adrenoceptor antagonist |
| 4-Methyl-6-(phenyl)pyridazin-3(2H)-one | Structure | Cardiovascular effects |
While specific studies on the mechanisms of action for this compound are scarce, related compounds in the pyridazinone class have demonstrated various biological mechanisms. For instance, some derivatives exhibit:
- Antitumor activity through inhibition of DNA replication.
- Binding affinity to various receptors, potentially influencing signaling pathways relevant to therapeutic outcomes.
Biological Activities
Research indicates that dihydropyridazinones can exhibit a range of biological activities depending on their substituents. Some potential activities include:
- Antitumor Properties : Similar compounds have shown significant tumor cell inhibition rates by blocking DNA transcription and replication processes.
- Receptor Binding : Interaction studies suggest that these compounds may bind to multiple receptor types, which could lead to diverse pharmacological effects.
- Electrophilic Aromatic Substitution : The chlorophenyl group may facilitate chemical reactions that enhance the compound's bioactivity.
Case Studies and Research Findings
Research surrounding structurally related compounds provides valuable context for understanding the potential effects of this compound:
- Antitumor Activity : A study on dihydropyrimidinones showed that certain derivatives could inhibit tumor cell lines effectively, suggesting a similar potential for pyridazinone derivatives like our compound .
- Binding Studies : Investigations into related compounds have utilized techniques such as spectroscopy and isothermal titration calorimetry (ITC) to determine binding constants with DNA, indicating possible intercalative binding modes that could be relevant for therapeutic applications .
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-(2-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOKDYWJNQGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















